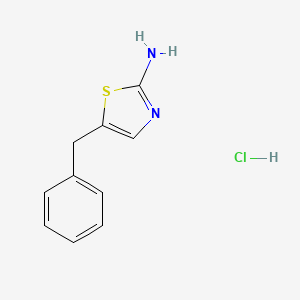![molecular formula C17H16N2O3S B2541333 methyl 1-[6-(methylsulfanyl)pyridine-3-carbonyl]-2,3-dihydro-1H-indole-2-carboxylate CAS No. 1355476-88-8](/img/structure/B2541333.png)
methyl 1-[6-(methylsulfanyl)pyridine-3-carbonyl]-2,3-dihydro-1H-indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-[6-(methylsulfanyl)pyridine-3-carbonyl]-2,3-dihydro-1H-indole-2-carboxylate is a synthetic compound with potential applications in medicinal chemistry and material science. It incorporates a pyridine ring substituted with a methylsulfanyl group and an indole moiety, making it a molecule of interest due to its unique structural properties and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-[6-(methylsulfanyl)pyridine-3-carbonyl]-2,3-dihydro-1H-indole-2-carboxylate generally involves multi-step organic synthesis techniques. One common method is:
Starting Materials: The synthesis begins with pyridine derivatives and indole derivatives.
Condensation Reaction: A methylsulfanyl group is introduced to the pyridine ring via nucleophilic substitution, using reagents like methyl thiol and a base.
Esterification: The indole derivative undergoes a reaction with methyl pyridine-3-carbonyl chloride under acidic or basic conditions to form the ester linkage.
Purification: The final compound is purified using column chromatography or recrystallization.
Industrial Production Methods: Industrial-scale production follows similar steps but optimizes reaction conditions to maximize yield and minimize waste. This may include:
Use of continuous flow reactors to enhance reaction efficiency.
Implementation of green chemistry principles to reduce environmental impact.
Utilization of automated purification systems for large-scale separation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: Reduction of the pyridine ring can be achieved using hydrogenation catalysts.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at the pyridine or indole rings.
Common Reagents and Conditions
Oxidation: H₂O₂, mCPBA
Reduction: H₂/Pd-C
Substitution: Various nucleophiles or electrophiles under basic or acidic conditions.
Major Products
Oxidation products: Sulfoxide and sulfone derivatives.
Reduction products: Hydrogenated indole or pyridine derivatives.
Substitution products: Various functionalized indole or pyridine derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block for synthesizing more complex molecules in organic synthesis and medicinal chemistry. Its unique structure provides a scaffold for developing pharmaceuticals.
Biology and Medicine: In biology, it serves as a lead compound for designing drugs targeting specific enzymes or receptors. Its structural features allow interactions with various biological targets, potentially offering therapeutic benefits.
Industry: In industrial applications, it can be used in the development of new materials, such as polymers and catalysts, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of methyl 1-[6-(methylsulfanyl)pyridine-3-carbonyl]-2,3-dihydro-1H-indole-2-carboxylate primarily involves interaction with biological macromolecules. It can inhibit enzyme activity or modulate receptor function through:
Binding to active sites of enzymes, altering their catalytic activity.
Interaction with receptors, influencing signal transduction pathways.
Engaging in non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, with proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-[6-(ethylsulfanyl)pyridine-3-carbonyl]-2,3-dihydro-1H-indole-2-carboxylate
Methyl 1-[6-(methylsulfonyl)pyridine-3-carbonyl]-2,3-dihydro-1H-indole-2-carboxylate
Uniqueness
The presence of the methylsulfanyl group offers distinct electronic and steric properties compared to ethylsulfanyl or sulfonyl analogs.
This unique substitution pattern influences the compound's reactivity and interaction with biological targets, potentially leading to different pharmacological profiles.
Methyl 1-[6-(methylsulfanyl)pyridine-3-carbonyl]-2,3-dihydro-1H-indole-2-carboxylate represents a fascinating intersection of synthetic ingenuity and practical application, making it a valuable compound in various scientific fields.
Properties
IUPAC Name |
methyl 1-(6-methylsulfanylpyridine-3-carbonyl)-2,3-dihydroindole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-22-17(21)14-9-11-5-3-4-6-13(11)19(14)16(20)12-7-8-15(23-2)18-10-12/h3-8,10,14H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBZXVNUURSJMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=CC=CC=C2N1C(=O)C3=CN=C(C=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[6-(1,1-Difluoroethyl)pyridin-2-yl]methanamine](/img/structure/B2541254.png)


![7-fluoro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2541260.png)

![2-(4-Bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B2541263.png)


![2-Methyl-1-[2-(4-nitrophenyl)-2-oxoethyl]pyridinium bromide](/img/structure/B2541267.png)
![2-methyl-3-phenyl-5-(propan-2-yl)-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2541268.png)

![N-(4-methoxyphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2541271.png)

